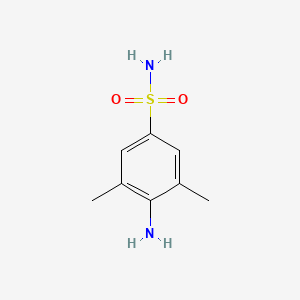

4-Amino-3,5-dimethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCRGXBJVRUQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286095 | |

| Record name | 4-amino-3,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-89-0 | |

| Record name | NSC43757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-3,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3,5 Dimethylbenzenesulfonamide

Established Synthetic Pathways for Benzenesulfonamide (B165840) Synthesis

The construction of the benzenesulfonamide moiety can be approached through various chemical strategies, ranging from classical electrophilic substitution reactions to more modern, highly efficient catalytic methods.

Classical Electrophilic Substitution and Substitution Reactions for Arylsulfonyl Chlorides

The traditional and most widely employed method for the synthesis of benzenesulfonamides involves a two-step process: the formation of an arylsulfonyl chloride followed by its reaction with an amine.

Electrophilic Aromatic Substitution: Sulfonation and Chlorosulfonation

Aromatic sulfonation is a quintessential electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid group (-SO₃H). wikipedia.org This is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). nih.gov The actual electrophile in this reaction is believed to be protonated sulfur trioxide (+SO₃H) or sulfur trioxide itself. libretexts.org

For the synthesis of sulfonamides, the direct introduction of a sulfonyl chloride group is often more efficient. This is accomplished through chlorosulfonation , using chlorosulfonic acid (ClSO₃H). This powerful electrophilic reagent reacts with aromatic compounds to directly install the -SO₂Cl group. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Formation of Sulfonamides from Arylsulfonyl Chlorides

Once the arylsulfonyl chloride is obtained, the sulfonamide bond is readily formed by a nucleophilic substitution reaction with ammonia or a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Novel Approaches in Sulfonamide Bond Formation

In recent years, significant research has been directed towards developing more efficient, milder, and versatile methods for sulfonamide synthesis. These novel approaches often involve transition-metal catalysis or photocatalysis.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur and nitrogen-sulfur bonds. For instance, methods have been developed for the palladium-catalyzed chlorosulfonylation of arylboronic acids, providing a mild route to arylsulfonyl chlorides. chemrxiv.org Furthermore, nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles has been reported, offering a direct way to form N-aryl sulfonamides. nih.gov

Photocatalytic Methods

Visible-light-mediated photocatalysis has also been successfully applied to sulfonamide synthesis. These methods often involve the generation of sulfonyl radicals from various precursors, which then react with amines or other nitrogen sources. For example, a visible-light-mediated sulfonylation of anilines using sulfonyl fluorides as stable and modifiable sulfonylation reagents has been described. wikipedia.org

Advanced Synthetic Techniques for Improved Efficiency and Yield

To enhance the efficiency, safety, and scalability of sulfonamide synthesis, advanced techniques such as flow chemistry and the use of solid-phase synthesis have been explored. Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity. youtube.com Solid-phase synthesis can simplify purification processes, particularly in the context of creating libraries of sulfonamide derivatives for drug discovery.

Specific Synthetic Routes Towards 4-Amino-3,5-dimethylbenzenesulfonamide

The synthesis of this compound requires careful consideration of the regioselective introduction of the amino, dimethyl, and sulfonamide groups onto the benzene (B151609) ring. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic substitution reactions.

Strategies for Regioselective Introduction of Amino and Alkyl Substituents on the Benzene Ring

The key to synthesizing the target molecule lies in establishing the 1-amino-3,5-dimethylbenzene (3,5-dimethylaniline) core. The amino group is a strongly activating, ortho, para-director, while the methyl groups are weakly activating, ortho, para-directors. In 3,5-dimethylaniline, the positions ortho to the amino group (C2 and C6) and the position para to the amino group (C4) are activated towards electrophilic attack. Due to steric hindrance from the adjacent methyl groups, the para position is generally the most favored site for substitution.

A plausible and efficient synthetic strategy would therefore commence with a commercially available or readily synthesized precursor that allows for the desired substitution pattern to be achieved.

Exploration of Precursor Compounds and Reaction Conditions for Tailored Synthesis

A logical and likely successful synthetic route to this compound would start from 3,5-dimethylaniline . This precursor can be synthesized through various methods, including the reduction of 3,5-dimethylnitrobenzene or the amination of 3,5-dimethylphenol.

A proposed synthetic pathway is outlined below:

Step 1: Protection of the Amino Group of 3,5-Dimethylaniline

To prevent unwanted side reactions at the highly reactive amino group during the subsequent chlorosulfonation step, it is essential to protect it. A common and effective method is acylation, for instance, by reacting 3,5-dimethylaniline with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide.

Step 2: Regioselective Chlorosulfonation

The N-acetyl group is a moderately activating, ortho, para-director. In N-(3,5-dimethylphenyl)acetamide, the position para to the acetamido group (C4) is the most sterically accessible and electronically activated position for electrophilic substitution. Therefore, treatment of N-(3,5-dimethylphenyl)acetamide with chlorosulfonic acid is expected to yield predominantly 4-acetamido-3,5-dimethylbenzenesulfonyl chloride.

Step 3: Amination of the Sulfonyl Chloride

The resulting 4-acetamido-3,5-dimethylbenzenesulfonyl chloride can then be reacted with ammonia (aqueous or gaseous) to form 4-acetamido-3,5-dimethylbenzenesulfonamide.

Step 4: Deprotection of the Amino Group

The final step involves the hydrolysis of the acetamido group to reveal the free amino group. This can be achieved by heating with an aqueous acid or base to afford the target compound, this compound.

Table of Reaction Steps and Conditions (Proposed)

| Step | Reaction | Key Reagents and Conditions | Expected Outcome |

| 1 | Protection of Amino Group | 3,5-Dimethylaniline, Acetic Anhydride | N-(3,5-dimethylphenyl)acetamide |

| 2 | Chlorosulfonation | N-(3,5-dimethylphenyl)acetamide, Chlorosulfonic Acid | 4-Acetamido-3,5-dimethylbenzenesulfonyl chloride |

| 3 | Amination | 4-Acetamido-3,5-dimethylbenzenesulfonyl chloride, Ammonia | 4-Acetamido-3,5-dimethylbenzenesulfonamide |

| 4 | Deprotection | 4-Acetamido-3,5-dimethylbenzenesulfonamide, Acid or Base Hydrolysis | This compound |

Design and Synthesis of Novel this compound Derivatives

The design of novel derivatives of this compound is a key area of research, primarily driven by the quest for new therapeutic agents. The synthetic strategies employed are aimed at modifying the core structure to influence its physicochemical properties and biological interactions.

Strategies for Structural Diversification of the Amino and Sulfonamide Moieties

One common strategy involves the acylation of the 4-amino group. This can be achieved by reacting this compound with a range of acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acyl derivatives with varying chain lengths and substitutions. For instance, reaction with acrylic acid can yield N-substituted-β-alanine derivatives nih.govmdpi.com.

Another approach is the formation of Schiff bases through the condensation of the amino group with various aldehydes and ketones. This reaction is typically carried out under reflux in a suitable solvent like ethanol. The resulting imines can serve as intermediates for the synthesis of more complex molecules.

Modification of the sulfonamide group can be achieved through N-alkylation or N-arylation. However, direct modification of the primary sulfonamide is often challenging. A more common approach is to synthesize derivatives by reacting substituted anilines with 3,5-dimethyl-4-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amino group.

| Derivative Type | Reagents and Conditions | Resulting Moiety |

| N-Acyl Derivatives | Acyl chlorides/anhydrides, base | Amide |

| Schiff Bases | Aldehydes/Ketones, reflux in ethanol | Imine (C=N) |

| N-Substituted-β-alanines | Acrylic acid, aqueous solution, hydroquinone | -NH-CH2-CH2-COOH |

Molecular Hybridization Approaches for Multi-Pharmacophore Systems

Molecular hybridization involves the combination of two or more pharmacophores into a single molecule. This strategy is employed to design multi-target drugs or to enhance the activity of a known pharmacophore. The this compound core can be hybridized with various bioactive moieties.

One such approach is the linkage of the sulfonamide scaffold to another heterocyclic ring system known for its biological activity. For example, the amino group can be used as a handle to connect to a pyrazole or triazole ring system. This can be achieved by reacting a derivative of this compound, such as a hydrazide, with appropriate diketones or other cyclizing agents nih.govmdpi.com.

The goal of molecular hybridization is to create a synergistic effect where the hybrid molecule exhibits enhanced efficacy or a broader spectrum of activity compared to the individual components.

| Hybrid System | Linking Strategy | Potential Bioactive Moiety |

| Sulfonamide-Pyrazole | Reaction of hydrazide derivative with diketones | Pyrazole |

| Sulfonamide-Triazole | Cyclization of semicarbazide derivatives | Triazole |

| Sulfonamide-Oxopyrrolidine | Reaction with itaconic acid | 5-Oxopyrrolidine |

Heterocyclic Annulation and Modification Strategies Utilizing the Core Structure

Heterocyclic annulation involves the fusion of a heterocyclic ring onto the existing benzene ring of the this compound core. This strategy leads to the formation of novel polycyclic systems with potentially unique biological properties.

While direct annulation on the this compound core is not widely reported, strategies involving the use of ortho-functionalized derivatives can be envisioned. For example, a derivative with a reactive group ortho to the amino group could undergo intramolecular cyclization to form a fused heterocyclic ring.

A more common approach is the synthesis of heterocyclic rings attached to the amino or sulfonamide group. For instance, carboxyhydrazides derived from the amino group can serve as precursors for the synthesis of various five-membered heterocyclic compounds like pyrazoles and oxadiazoles nih.govmdpi.com. Similarly, the reaction of β-alanine derivatives with urea or thiourea can lead to the formation of dihydropyrimidinedione or dihydropyrimidinonethione rings, respectively nih.govmdpi.com.

| Heterocyclic System | Synthetic Precursor | Key Reagents |

| Pyrazole | Hydrazide derivative | 2,4-Pentanedione |

| 1,2,4-Triazole | Semicarbazide derivative | Aqueous NaOH |

| Dihydropyrimidinedione | β-Alanine derivative | Urea, acetic acid |

| Dihydropyrimidinonethione | β-Alanine derivative | Potassium thiocyanate, acetic acid |

Biological Activity and Molecular Mechanisms of 4 Amino 3,5 Dimethylbenzenesulfonamide and Its Analogues in Vitro Studies

Enzyme Inhibition Profiles

The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes. However, the specific inhibitory potential of 4-Amino-3,5-dimethylbenzenesulfonamide against key enzymatic targets has not been explicitly detailed in published studies.

Carbonic Anhydrase Inhibition: Isoform Selectivity and Binding Affinity

Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.govnih.govmdpi.com The primary sulfonamide group is a key feature for CA inhibition, and substitutions on the benzene (B151609) ring can significantly influence the binding affinity and isoform selectivity. nih.govnih.gov While numerous studies have explored the structure-activity relationships of various 4-aminobenzenesulfonamide derivatives as CA inhibitors, specific data regarding the isoform selectivity and binding affinity (Kd or Ki values) of this compound against clinically relevant isoforms such as CA I, CA II, CA IX, and CA XII are not available. The presence of two methyl groups at the 3 and 5 positions could sterically influence the binding within the active site of different CA isoforms, potentially leading to a unique selectivity profile, but this remains to be experimentally verified.

Inhibition of Folic Acid Biosynthesis Enzymes (Dihydropteroate Synthase, Dihydrofolate Reductase)

The archetypal mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway. This inhibition disrupts the synthesis of tetrahydrofolate, a vital precursor for nucleotide synthesis, thereby arresting bacterial growth. While this is a general characteristic of the sulfonamide class, no specific studies have been found that investigate or quantify the inhibitory activity of this compound against DHPS. Similarly, there is no available data on its potential to inhibit dihydrofolate reductase (DHFR), another key enzyme in this pathway, which is the target of other antifolate drugs.

Modulation of Other Key Biological Enzymes: Lipoxygenases, Glyoxalase I, Urease, HIV Protease, Cyclooxygenase, VEGFR-2, EGFR

The versatility of the sulfonamide scaffold has led to its investigation against a wide array of other enzymatic targets. Derivatives of benzenesulfonamide (B165840) have been reported to show inhibitory activity against enzymes such as lipoxygenases, glyoxalase I, and various protein kinases like EGFR and VEGFR-2. Additionally, the sulfonamide motif has been incorporated into inhibitors of urease and HIV protease. However, a thorough search of the scientific literature reveals a lack of specific studies investigating the modulatory effects of this compound on any of these key biological enzymes.

Spectrum of In Vitro Biological Activities

The potential of this compound as an antimicrobial or antiviral agent remains hypothetical in the absence of direct experimental evidence.

Antimicrobial Efficacy Against Bacterial Strains (e.g., Gram-Positive and Gram-Negative Species, Mycobacteria)

The antibacterial activity of sulfonamides is well-established. However, the efficacy can vary significantly based on the substitution pattern on the aromatic ring. There is currently no published data detailing the in vitro antimicrobial efficacy of this compound against a representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), or mycobacteria (e.g., Mycobacterium tuberculosis). Such studies would be necessary to determine its spectrum of activity and potential clinical relevance as an antibacterial agent.

Antiviral Properties and Mechanisms of Action

While some sulfonamide derivatives have been explored for their antiviral properties, including as inhibitors of HIV protease, there is no information available in the scientific literature regarding any potential antiviral activities of this compound. Investigations into its ability to inhibit viral replication or key viral enzymes would be required to ascertain any antiviral potential.

In Vitro Antiproliferative Activity Against Cancer Cell Lines (e.g., MCF-7, HepG2)

A significant body of research has been dedicated to evaluating the in vitro antiproliferative activity of benzenesulfonamide derivatives against various cancer cell lines. While specific data for this compound is not extensively documented in publicly available literature, numerous studies on its analogues have demonstrated notable cytotoxic effects against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

For instance, a series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to aminobenzenesulfonamides, were synthesized and evaluated for their antiproliferative activity. One of the compounds in this series exhibited a potent antiproliferative effect against the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM) nih.gov. Another study on different aminothienopyrimidine derivatives also showed significant inhibitory activity against MCF-7 cells nih.gov.

The antiproliferative activity of these analogues is often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival. The following table summarizes the in vitro antiproliferative activity of selected analogues of this compound against MCF-7 and HepG2 cancer cell lines.

| Compound Analogue | Cell Line | IC50 (µM) | Reference |

| 4-amino-thieno[2,3-d]pyrimidine derivative 2 | MCF-7 | 0.013 | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine derivative 3 | MCF-7 | - | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine derivative 2 | MDA-MB-231 | 0.056 | nih.gov |

It is important to note that the antiproliferative efficacy can be significantly influenced by the nature and position of substituents on the benzenesulfonamide scaffold.

Other Investigated In Vitro Activities: Antidiabetic Modulation, Anti-inflammatory Effects, Anticonvulsant Action

Beyond their anticancer potential, analogues of this compound have been investigated for a variety of other in vitro biological activities.

Antidiabetic Modulation: Several studies have explored the potential of benzenesulfonamide derivatives as antidiabetic agents. For example, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed considerable biological efficacy in in-vivo models of diabetes nih.gov. The proposed mechanism for some of these analogues involves the inhibition of key enzymes such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are involved in glucose metabolism.

Anti-inflammatory Effects: The anti-inflammatory properties of benzenesulfonamide analogues have also been a focus of investigation. A study on novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine demonstrated significant anti-inflammatory activity. These compounds were found to suppress the production of pro-inflammatory mediators, suggesting their potential in modulating inflammatory responses nih.gov.

Anticonvulsant Action: Interestingly, a close structural analogue of the subject compound, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, has been identified as a potent anticonvulsant. This compound was shown to be effective in antagonizing maximal electroshock (MES) induced seizures in animal models nih.gov. The structural similarity suggests that this compound itself could possess anticonvulsant properties.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms underlying the observed biological activities is crucial for the rational design of more potent and selective therapeutic agents. For this compound and its analogues, several mechanisms have been proposed and investigated.

A fundamental mechanism of action for many sulfonamide-based drugs is their ability to act as competitive inhibitors of enzymes through molecular mimicry. The classic example is the antibacterial action of sulfonamides, where they mimic the natural substrate, p-aminobenzoic acid (PABA), and inhibit the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis.

In the context of the other biological activities, it is plausible that analogues of this compound interact with the active sites of various target enzymes. For instance, in their role as antidiabetic agents, they may bind to the active site of enzymes like PTP1B or α-glucosidase, thereby blocking their catalytic function. Similarly, as carbonic anhydrase inhibitors, a well-known activity for many sulfonamides, they bind directly to the zinc ion in the active site of the enzyme nih.govmdpi.commdpi.com.

Allosteric modulation, where a ligand binds to a site on a protein other than the active site to modulate its activity, is an increasingly recognized mechanism for drug action nih.gov. There is evidence to suggest that some sulfonamide derivatives can act as allosteric modulators. This mode of action can lead to either potentiation or inhibition of the protein's function by inducing a conformational change that alters the active site's affinity for its substrate. While direct evidence for this compound as an allosteric modulator is limited, the structural features of the benzenesulfonamide scaffold make it a candidate for such interactions with various protein targets.

The diverse biological activities of this compound analogues suggest their involvement in multiple cellular pathways. The antiproliferative effects observed in cancer cell lines likely result from the inhibition of signaling pathways crucial for cell proliferation, survival, and angiogenesis. For example, some sulfonamide derivatives have been shown to inhibit kinases involved in these pathways.

The anti-inflammatory effects are likely mediated by the inhibition of pathways that lead to the production of inflammatory cytokines and other mediators. This could involve the modulation of transcription factors such as NF-κB or the inhibition of enzymes like cyclooxygenase (COX). The anticonvulsant activity may be linked to the modulation of ion channels or neurotransmitter receptors in the central nervous system.

Computational and Structural Elucidation Studies of 4 Amino 3,5 Dimethylbenzenesulfonamide

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

The precise molecular structure of 4-Amino-3,5-dimethylbenzenesulfonamide is unequivocally confirmed through a suite of advanced spectroscopic methods. These techniques provide a detailed fingerprint of the compound, elucidating the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, the protons of the methyl groups, and the protons of the amino and sulfonamide groups each resonate at specific chemical shifts, providing a map of the proton framework. Due to the lack of readily available experimental spectra in the public domain, a predicted ¹H NMR spectrum is presented below to illustrate the expected chemical shifts.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 7.7 | Singlet |

| Amino (NH₂) | 4.0 - 5.0 | Broad Singlet |

| Methyl (CH₃) | 2.2 - 2.4 | Singlet |

| Sulfonamide (SO₂NH₂) | 7.0 - 7.5 | Broad Singlet |

Note: Predicted values are based on computational models and may vary from experimental results. The broadness of the NH₂ signals is due to quadrupole moments and potential hydrogen exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by probing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. A predicted ¹³C NMR spectrum offers insight into the carbon environments within the molecule.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-S (Aromatic) | 140 - 145 |

| C-N (Aromatic) | 145 - 150 |

| C-CH₃ (Aromatic) | 130 - 135 |

| C-H (Aromatic) | 125 - 130 |

| Methyl (CH₃) | 18 - 22 |

Note: Predicted values are based on computational models and may vary from experimental results.

Infrared Spectroscopy and Mass Spectrometry

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, sulfonamide, and aromatic moieties. Studies on similar 4-aminobenzenesulfonamide derivatives provide a basis for assigning these vibrational frequencies. researchgate.netnih.gov

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Sulfonamide (S=O) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1150 - 1180 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Sulfonamide (S-N) | Stretching | 900 - 950 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. The fragmentation pattern is influenced by the substituents on the aromatic ring. nih.govresearchgate.net A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂). nih.govresearchgate.netresearchgate.net

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 201.08 | Protonated Molecular Ion |

| [M]⁺ | 200.07 | Molecular Ion |

| [M-SO₂]⁺ | 136.08 | Loss of Sulfur Dioxide |

| [M-NH₂]⁺ | 184.06 | Loss of Amino Group |

In Silico Modeling and Molecular Docking Investigations

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting the biological activity and interaction of molecules with therapeutic targets. Benzenesulfonamide (B165840) derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.govmdpi.com

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies with various isoforms of carbonic anhydrase can reveal key interactions. The sulfonamide group is expected to coordinate with the zinc ion in the active site of the enzyme, a hallmark of sulfonamide-based CA inhibitors. The amino and dimethyl groups on the benzene (B151609) ring will likely form additional interactions with amino acid residues in the active site, influencing the binding affinity and selectivity. nih.govnih.govrsc.orgresearchgate.net

Computational Assessment of Molecular Interactions with Biological Targets

The interactions between this compound and a biological target like carbonic anhydrase can be assessed computationally. These interactions typically include:

Coordination: The nitrogen atom of the sulfonamide group coordinates with the Zn²⁺ ion in the active site.

Hydrogen Bonding: The sulfonamide and amino groups can act as hydrogen bond donors and acceptors, forming hydrogen bonds with key amino acid residues such as Thr199 and Gln92 in the active site of many CA isoforms. rsc.org

Hydrophobic Interactions: The methyl groups and the benzene ring can engage in hydrophobic interactions with nonpolar residues within the enzyme's active site.

Advanced In Silico Studies for Structure-Based Drug Design

The insights gained from molecular docking and interaction analysis can be leveraged for structure-based drug design. By understanding how this compound binds to a target, medicinal chemists can design new derivatives with improved potency and selectivity. For instance, modifications to the substitution pattern on the aromatic ring can be explored to optimize interactions with specific amino acid residues in the active site of different CA isoforms. Quantitative structure-activity relationship (QSAR) studies on series of substituted benzenesulfonamides have demonstrated the importance of electronic and steric properties of the substituents for their inhibitory activity. nih.govnih.govtandfonline.comresearchgate.netresearchgate.netjapsonline.com These computational approaches accelerate the discovery of novel and more effective therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) of this compound provides a framework for understanding how its chemical structure correlates with its biological activity. The primary sulfonamide group (-SO₂NH₂) is a cornerstone of its inhibitory action, anchoring the molecule to the zinc ion within the enzyme's active site. The amino group at the para-position and the methyl groups at the meta-positions are key modulators of this interaction, influencing both the potency and the selectivity of the compound.

Systemic Investigation of Substituent Effects on Biological Activity and Selectivity

Systematic investigations into the substituent effects on the this compound scaffold have revealed critical insights into its interaction with biological targets.

The Influence of the 3,5-Dimethyl Groups: The presence of methyl groups at the 3 and 5 positions of the benzenesulfonamide ring introduces steric bulk and alters the electronic properties of the aromatic ring. This substitution pattern can influence the compound's orientation within the binding pocket and affect its selectivity towards different enzyme isoforms. While direct and extensive SAR studies specifically on the 3,5-dimethyl substitution are not abundantly available in the public domain, general principles suggest that these groups can enhance binding by engaging in hydrophobic interactions with non-polar residues in the active site. For example, in aminobiphenyls, an ortho-methyl group has been shown to enhance mutagenicity, indicating a significant steric and electronic influence. nih.gov In the context of enzyme inhibition, such substitutions can restrict the rotational freedom of the phenyl ring, potentially leading to a more favorable binding conformation and increased selectivity.

Comparative Activity of Analogs: The biological activity of this compound can be contextualized by comparing it with its parent compound, sulfanilamide (B372717), and other analogs. Sulfanilamide itself is a known carbonic anhydrase inhibitor, though its potency and selectivity are often modest. The addition of substituents to the benzene ring, as in the case of this compound, is a strategy to improve upon these properties. For instance, studies on various substituted benzenesulfonamides have shown that modifications to the aromatic ring can lead to highly potent and selective inhibitors for different CA isoforms.

Interactive Data Table: Biological Activity of Benzenesulfonamide Analogs

| Compound | Target | Activity (Kᵢ) | Reference |

| Sulfanilamide | CA I | 25 µM | nih.gov |

| Sulfanilamide | CA II | 0.24 µM | nih.gov |

| 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide | CA II | 0.67 µM | nih.gov |

| 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides | CA VII | Subnanomolar | unifi.it |

| 4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamide derivatives | hCA IX | 19.5-48.6 nM | ebi.ac.uk |

This table presents a selection of data for comparative purposes and does not exclusively contain data for this compound due to the limited availability of specific public data.

Rational Design Principles for Optimizing Potency and Efficacy

The rational design of more potent and efficacious analogs of this compound is guided by several key principles derived from structural and computational studies.

Exploiting the "Tail Approach": A primary strategy involves the modification of the 4-amino group. This "tail approach" allows for the introduction of various chemical moieties that can extend into different regions of the enzyme's active site, thereby enhancing binding affinity and selectivity. unifi.it The design of these tails can be tailored to target specific sub-pockets within the active site of different isoforms, leading to the development of highly selective inhibitors. For example, attaching heterocyclic or aliphatic ring systems to the 4-amino position has been shown to yield compounds with nanomolar binding affinities for certain CA isoforms. nih.gov

Modulating Ring Substituents for Selectivity: The substitution pattern on the benzenesulfonamide ring is a critical factor in achieving isoform selectivity. While the 3,5-dimethyl pattern of the title compound offers a specific steric and electronic profile, exploring other substituents at these and other positions can fine-tune the inhibitor's properties. For instance, the introduction of different alkyl or aryl groups can alter the hydrophobic interactions with the enzyme. Computational modeling and X-ray crystallography are invaluable tools in this process, allowing for the visualization of how different substituents interact with the active site residues and guiding the design of analogs with improved selectivity.

Bioisosteric Replacement and Scaffold Hopping: Another design principle involves the use of bioisosteric replacement, where functional groups are replaced with other groups that have similar physical or chemical properties, to improve potency or pharmacokinetic properties. For example, the sulfonamide group itself can sometimes be replaced by other zinc-binding groups. "Scaffold hopping" is another advanced strategy where the core benzenesulfonamide structure is replaced by a different chemical scaffold that maintains the key pharmacophoric features required for binding. This can lead to the discovery of novel classes of inhibitors with different intellectual property landscapes and potentially improved drug-like properties.

Advanced Academic Research Perspectives and Future Directions for 4 Amino 3,5 Dimethylbenzenesulfonamide Analogues

The Role of Sulfonamide Scaffolds as Probes in Biochemical Research

The inherent chemical properties of the sulfonamide group make it an excellent scaffold for the design of molecular probes to investigate biological systems. The ability of the sulfonamide moiety to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to be synthetically modified allow for the creation of tailored probes for various biochemical applications.

One of the most significant roles of sulfonamide-based probes is in the study of enzymes, particularly metalloenzymes. The sulfonamide group can coordinate with metal ions in the active sites of enzymes, such as the zinc ion in carbonic anhydrases. This interaction can be exploited to design potent and selective inhibitors that can be used as probes to elucidate the physiological and pathological roles of these enzymes. For instance, fluorescently tagged sulfonamide probes have been developed to visualize the localization and activity of specific carbonic anhydrase isoforms in cells and tissues.

Furthermore, the sulfonamide scaffold can be incorporated into photoaffinity probes. These probes contain a photoreactive group that, upon activation by light, forms a covalent bond with nearby molecules. By attaching a sulfonamide moiety to a photoreactive group and a reporter tag, researchers can identify the binding partners of a particular sulfonamide-based drug or probe within a complex biological sample. This technique is invaluable for target identification and validation in drug discovery.

The future development of probes based on the 4-Amino-3,5-dimethylbenzenesulfonamide scaffold could involve the incorporation of environmentally sensitive fluorophores, which would allow for the real-time monitoring of enzymatic activity or changes in the local microenvironment. Additionally, the synthesis of clickable sulfonamide probes, bearing alkyne or azide functionalities, would enable their use in bioorthogonal chemistry for the specific labeling and tracking of biological targets.

Table 1: Applications of Sulfonamide-Based Biochemical Probes

| Probe Type | Application | Potential for this compound Analogues |

|---|---|---|

| Fluorescent Probes | Visualization of enzyme activity and localization | Development of probes with enhanced photophysical properties for live-cell imaging. |

| Photoaffinity Probes | Target identification and validation | Identification of novel binding partners and off-target effects of sulfonamide-based drugs. |

| Biotinylated/Clickable Probes | Affinity purification and bioorthogonal labeling | Isolation of target proteins for proteomic analysis and in vivo tracking of molecular interactions. |

Contributions to the Discovery and Development of Novel Chemical Entities

The sulfonamide scaffold has been a cornerstone in the discovery and development of a wide array of therapeutic agents for over a century. researchgate.netnih.gov Its journey began with the discovery of the antibacterial properties of Prontosil, a sulfonamide prodrug, and has since expanded to include diuretics, antivirals, anti-inflammatories, and anticancer agents. researchgate.netnih.gov The structural versatility of the sulfonamide group allows for facile chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

The development of novel chemical entities based on the this compound backbone can be envisioned through several strategic approaches. One approach is fragment-based drug discovery, where small molecular fragments containing the sulfonamide scaffold are screened for binding to a biological target. Promising fragments can then be elaborated and optimized to generate potent and selective lead compounds.

Another strategy is the design of hybrid molecules that combine the sulfonamide pharmacophore with other bioactive moieties. This approach can lead to the development of multi-target ligands with improved efficacy or a broader spectrum of activity. For example, linking a this compound analogue to a known kinase inhibitor could result in a dual-action compound with potential applications in oncology.

Furthermore, the principles of bioisosteric replacement can be applied to modify the sulfonamide group itself, leading to novel scaffolds with altered physicochemical and biological properties. cell.com For instance, the replacement of one of the sulfonyl oxygens with a nitrogen atom to create a sulfonimidamide introduces chirality at the sulfur center and provides an additional vector for chemical modification. cell.com

The continued exploration of the chemical space around the this compound core, through combinatorial chemistry and high-throughput screening, is likely to yield novel chemical entities with diverse therapeutic applications.

Table 2: Strategies for Developing Novel Chemical Entities from Sulfonamide Scaffolds

| Strategy | Description | Potential Outcome for this compound Analogues |

|---|---|---|

| Fragment-Based Drug Discovery | Screening of small sulfonamide-containing fragments for target binding. | Identification of novel starting points for drug development programs. |

| Molecular Hybridization | Combining the sulfonamide scaffold with other bioactive molecules. | Creation of multi-target ligands with enhanced therapeutic profiles. |

| Bioisosteric Replacement | Modification of the sulfonamide group to create novel scaffolds. | Discovery of compounds with improved drug-like properties and novel mechanisms of action. |

Addressing Emerging Challenges in Chemical Biology and Medicinal Chemistry

The adaptability of the sulfonamide scaffold makes it a valuable tool for addressing some of the most pressing challenges in modern chemical biology and medicinal chemistry. Analogues of this compound could be rationally designed to tackle issues such as drug resistance, the need for multi-target therapies for complex diseases, and the exploration of non-traditional therapeutic areas.

Antimicrobial resistance is a major global health threat, and the development of new antibacterial agents is a critical priority. While the classical sulfonamides target dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, resistance has emerged through mutations in this enzyme. nih.govspringernature.com

Future research into this compound analogues could focus on several strategies to overcome this resistance. One approach is to design analogues that can inhibit the resistant forms of DHPS. This can be achieved through detailed structural studies of the mutant enzymes to identify new binding pockets that can be exploited by novel sulfonamide derivatives. springernature.com

Another strategy is to develop sulfonamide-based compounds that have a different mechanism of action altogether. For instance, some novel sulfonamides have been shown to interfere with peptidoglycan biosynthesis, a pathway distinct from folate metabolism. tandfonline.com By targeting alternative bacterial pathways, these compounds may be effective against strains that are resistant to traditional sulfonamides.

Furthermore, the development of hybrid molecules that combine a sulfonamide with another antibacterial agent can be a powerful strategy to combat resistance. tandfonline.comtandfonline.com This approach can lead to synergistic effects and a lower likelihood of resistance development.

Complex diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases are often multifactorial, involving the dysregulation of multiple biological pathways. researchgate.net The traditional "one target, one drug" approach has had limited success in treating such diseases. Consequently, there is a growing interest in the development of multi-target ligands that can modulate several disease-relevant targets simultaneously. researchgate.netnih.gov

The sulfonamide scaffold is well-suited for the design of multi-target agents due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov Analogues of this compound could be designed to, for example, inhibit both carbonic anhydrases and protein kinases, two classes of enzymes that are often dysregulated in cancer.

In the context of Alzheimer's disease, sulfonamide derivatives have been explored for their ability to inhibit cholinesterases and reduce the aggregation of amyloid-beta peptides. mdpi.comnih.gov By incorporating specific functionalities onto the this compound core, it may be possible to create novel compounds with a multi-pronged approach to treating this devastating disease.

Beyond their well-established roles as antibacterials and diuretics, sulfonamides are being investigated for a growing number of non-traditional therapeutic applications. benthamdirect.comresearchgate.net This expansion into new disease areas highlights the remarkable versatility of this chemical class.

Recent research has shown that certain sulfonamide derivatives possess potent antiviral activity against a range of viruses, including HIV and Ebola virus. mdpi.com The development of this compound analogues as antiviral agents could involve screening libraries of these compounds against various viral targets, such as proteases and polymerases.

Furthermore, sulfonamides have emerged as promising candidates for the treatment of various cancers. nih.gov They can exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, which are involved in tumor acidification and metastasis, and the disruption of microtubule dynamics. The exploration of this compound analogues in oncology is a promising avenue for future research.

Other non-traditional areas where sulfonamide analogues are being explored include the treatment of inflammatory diseases, glaucoma, and even parasitic infections. benthamdirect.comresearchgate.neteurekaselect.com The continued investigation of the biological activities of novel sulfonamide derivatives is likely to uncover even more therapeutic applications for this versatile scaffold.

Table 3: Emerging Therapeutic Areas for Sulfonamide Analogues

| Therapeutic Area | Mechanism of Action | Potential for this compound Analogues |

|---|---|---|

| Antiviral | Inhibition of viral enzymes (e.g., proteases, polymerases) | Development of broad-spectrum antiviral agents. |

| Anticancer | Inhibition of carbonic anhydrases, kinases; disruption of microtubules | Discovery of novel anticancer drugs with improved efficacy and reduced side effects. |

| Neurodegenerative Diseases | Inhibition of cholinesterases, modulation of amyloid-beta aggregation | Development of multi-target therapies for diseases like Alzheimer's. |

| Anti-inflammatory | Inhibition of inflammatory enzymes (e.g., COX-2) | Creation of novel anti-inflammatory agents with better safety profiles. |

Q & A

Basic Research Questions

What synthetic routes are most effective for producing 4-Amino-3,5-dimethylbenzenesulfonamide, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of sulfonamide derivatives typically involves sulfonation, chlorination, or condensation reactions. For this compound, a plausible route is the direct chlorination of a precursor like sulphanilamide, followed by methylation. Evidence from analogous compounds (e.g., 4-Amino-3,5-dichlorobenzenesulfonamide) highlights refluxing in ethanol with glacial acetic acid as a catalyst, achieving yields of ~70–80% after 4 hours . Key factors include:

- Solvent choice : Absolute ethanol minimizes side reactions.

- Catalyst : Glacial acetic acid accelerates imine formation.

- Temperature : Reflux conditions (78–80°C) optimize reaction kinetics.

For purity, vacuum filtration and recrystallization in ethanol/water mixtures are recommended .

Which spectroscopic techniques are essential for characterizing sulfonamide derivatives, and how are they interpreted?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at C3/C5 and sulfonamide protons). For 4-Amino-3,5-dichlorobenzenesulfonamide, aromatic protons appear as singlets due to symmetry .

- IR Spectroscopy : Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bends (1600–1650 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in the title compound’s orthorhombic system) .

- Titrimetry : N-Chlorosacchrin reagent quantifies sulfonamide content with <2% error via direct titration .

Advanced Research Questions

How can computational methods predict the reactivity of this compound in novel syntheses?

Methodological Answer:

Hybrid density-functional theory (DFT) models, such as Becke’s 1993 Hartree-Fock/DFT coupling, predict electronic properties and reaction pathways . For sulfonamides:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amino group reactivity).

- Transition State Analysis : Models chlorination or alkylation barriers using Gaussian or ORCA software.

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., ethanol vs. DMF) .

Validated against experimental data (e.g., bond lengths from crystallography ), these methods reduce trial-and-error in route design.

How do researchers resolve contradictions in reaction mechanisms for sulfonamide derivatives?

Methodological Answer:

Discrepancies in mechanisms (e.g., chlorination vs. condensation pathways) are addressed by:

- Isolation of Intermediates : For 4-Amino-3,5-dichlorobenzenesulfonamide, isolating the dichloro intermediate (m.p. 226°C) confirmed direct chlorination over alternative pathways .

- Kinetic Studies : Monitoring reaction progress via HPLC identifies rate-determining steps.

- Isotopic Labeling : ¹⁵N-labeled amino groups track nitrogen participation in cyclization reactions .

Cross-referencing stoichiometric data (e.g., 1:1 molar ratios in benzaldehyde condensations ) ensures mechanistic consistency.

What strategies optimize crystal structure determination for sulfonamide derivatives with industrial relevance?

Methodological Answer:

Single-crystal X-ray diffraction remains the gold standard:

- Crystallization Conditions : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .

- Hydrogen Bonding : Symmetric N–H···O networks stabilize crystal lattices, as seen in 4-Amino-3,5-dichlorobenzenesulfonamide’s Pna2₁ space group .

- Synchrotron Radiation : Resolves weak diffraction patterns for low-symmetry systems.

Data refinement with SHELXL-97 and validation via R-factors (<0.05) ensure accuracy .

How are sulfonamide derivatives evaluated for biological activity using structure-activity relationship (SAR) models?

Methodological Answer:

SAR studies leverage:

- Docking Simulations : AutoDock Vina screens sulfonamides against target proteins (e.g., carbonic anhydrase). For 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, π-π stacking with hydrophobic pockets enhances binding .

- QSAR Models : Hammett constants (σ) correlate electronic effects (e.g., methyl vs. chloro substituents) with antimicrobial IC₅₀ values .

- In Vitro Assays : MTT tests on cancer cell lines (e.g., HepG2) validate predicted activity .

Triplicate experiments and ANOVA (p < 0.05) ensure statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.